1-Acetyl-2-ethynylpyrrolidine
Overview
Description
Scientific Research Applications
The acetylene group, a key structural feature in 1-Acetyl-2-ethynylpyrrolidine, has been significant in drug discovery and development, impacting various therapeutic proteins and chemical biology approaches (Talele, 2020).
A novel method for stabilizing potent odorants like 2-acetyl-1-pyrroline and analogues in dry powder form has been developed, enabling their commercial use as flavoring agents in food products (Fang & Cadwallader, 2014).
The compound's variants have been explored in the context of solvent-free acetylations of hydroxy, thiol, and amino groups under microwave irradiation, with potential for selective acetylations (Paul et al., 2002).
It has been involved in the synthesis of new compounds with potential applications in learning and memory processes (Pinza & Pifferi, 1978).
Derivatives of acetylpyridine, similar in structure to 1-Acetyl-2-ethynylpyrrolidine, have been used in anti-inflammatory drugs, anti-tumor agents, and anti-cancer agents (Ali, 2012).
A compound structurally related to 1-Acetyl-2-ethynylpyrrolidine has been identified as a potent, selective, and orally bioavailable DPP-IV inhibitor with potential for type 2 diabetes treatment (Villhauer et al., 2003).
properties
IUPAC Name |
1-(2-ethynylpyrrolidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-8-5-4-6-9(8)7(2)10/h1,8H,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFKSHSFIZAUGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-2-ethynylpyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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